molecular formula C22H23N3O2S B2744508 3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one CAS No. 1797562-03-8

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one

Cat. No. B2744508
CAS RN: 1797562-03-8
M. Wt: 393.51
InChI Key: WLFXFROQSYOOBP-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of cellular and molecular biology.

Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. These compounds, including various structural modifications of quinazolin-4(3H)-ones, have shown potent in vitro antimicrobial activity, highlighting their potential as sources for the development of new antimicrobial agents (Mohamed et al., 2010); (Patel et al., 2010).

Analgesic and Anti-inflammatory Applications

Research has demonstrated that certain quinazolinone derivatives possess significant analgesic and anti-inflammatory activities. The modifications in the quinazolinone structure, particularly the addition of methyl/methoxy groups and substitution with amine, urea, and thiourea at specific positions, have been essential for enhancing these pharmacological effects (Dash et al., 2017).

Anticonvulsant Applications

A novel series of quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. Among these, specific compounds have shown potent efficacy, suggesting their potential use as anticonvulsant agents. The structural attributes contributing to their anticonvulsant properties have been identified, providing a basis for further drug development (Archana., 2019).

properties

IUPAC Name

3-[3-oxo-3-(7-phenyl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(11-13-25-16-23-19-9-5-4-8-18(19)22(25)27)24-12-10-20(28-15-14-24)17-6-2-1-3-7-17/h1-9,16,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXFROQSYOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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